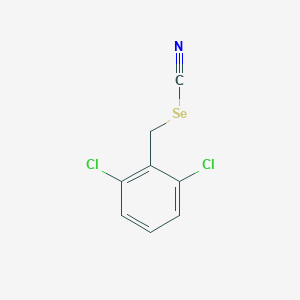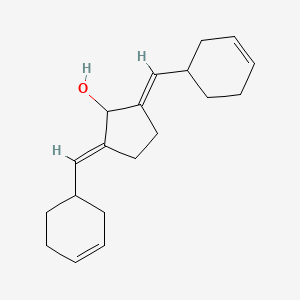
1,3-Bis(chloromethylsulfonyl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(chloromethylsulfonyl)imidazolidine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of two chloromethylsulfonyl groups attached to an imidazolidine ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(chloromethylsulfonyl)imidazolidine typically involves the reaction of imidazolidine with chloromethylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Imidazolidine+2Chloromethylsulfonyl chloride→1,3−Bis(chloromethylsulfonyl)imidazolidine+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, such as temperature and pressure, which are crucial for the high-yield production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(chloromethylsulfonyl)imidazolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of reduced imidazolidine derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(chloromethylsulfonyl)imidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of sulfonamide derivatives.
Biology: Investigated for its potential as a cross-linking agent in protein chemistry.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(chloromethylsulfonyl)imidazolidine involves its ability to act as an electrophile due to the presence of chloromethyl groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. This property is particularly useful in cross-linking reactions in biological systems, where it can form stable linkages between proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(methylsulfonyl)imidazolidine: Lacks the chloromethyl groups, making it less reactive in substitution reactions.
1,3-Bis(chloromethyl)imidazolidine: Lacks the sulfonyl groups, which reduces its potential for oxidation reactions.
1,3-Bis(chloromethylsulfonyl)urea: Contains a urea moiety instead of an imidazolidine ring, which can alter its reactivity and applications.
Uniqueness
1,3-Bis(chloromethylsulfonyl)imidazolidine is unique due to the combination of chloromethyl and sulfonyl groups attached to an imidazolidine ring. This combination provides a versatile platform for various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
1,3-bis(chloromethylsulfonyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2N2O4S2/c6-3-14(10,11)8-1-2-9(5-8)15(12,13)4-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLVYYMZWMEWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN1S(=O)(=O)CCl)S(=O)(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8039137.png)

![Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate](/img/structure/B8039144.png)


![1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B8039160.png)




